N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride

Description

Chemical Identity and Nomenclature

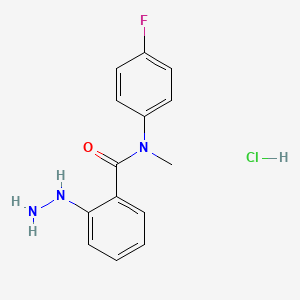

N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride is a synthetic organic compound belonging to the benzamide and hydrazine derivative families. Its molecular formula is C₁₄H₁₅ClFN₃O , with a molecular weight of 295.74 g/mol . The IUPAC name reflects its structural complexity: This compound. The hydrochloride salt form enhances its solubility and stability, a common modification in pharmaceutical chemistry.

The compound’s SMILES notation, CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl , illustrates the benzamide backbone substituted with a methyl group, a 4-fluorophenyl ring, and a hydrazinyl moiety. Its InChIKey (KFLNFKPEKMBUOG-UHFFFAOYSA-N ) provides a unique identifier for chemical databases.

Historical Context in Hydrazine-Based Compound Research

Hydrazine derivatives have been pivotal in organic synthesis since Emil Fischer’s 1875 discovery of phenylhydrazine. Early applications focused on carbohydrate analysis via hydrazone formation, but modern research emphasizes their pharmacological potential. The integration of hydrazine moieties into benzamide frameworks, as seen in this compound, represents a convergence of two historically significant chemical classes.

The development of N-substituted benzamides gained traction in the mid-20th century with compounds like metoclopramide, highlighting the therapeutic versatility of this scaffold. The addition of fluorine, as in the 4-fluorophenyl group, became a common strategy in the 21st century to enhance bioavailability and target affinity.

Structural Relationship to Benzamide Derivatives

This compound shares structural homology with classic benzamides but incorporates two critical modifications:

- Hydrazinyl group : Introduces nucleophilic and hydrogen-bonding capabilities, enabling interactions with biological targets like enzymes or receptors.

- 4-Fluorophenyl substitution : Enhances metabolic stability and lipophilicity, a strategy validated in neuroleptics and antiemetics.

Comparisons to simpler analogs, such as 4-fluoro-N-methylbenzamide (C₈H₈FNO), reveal how strategic functionalization expands applications. The table below contrasts key features:

| Property | N-(4-Fluorophenyl)-2-Hydrazinyl-N-Methylbenzamide HCl | 4-Fluoro-N-Methylbenzamide |

|---|---|---|

| Molecular Formula | C₁₄H₁₅ClFN₃O | C₈H₈FNO |

| Molecular Weight (g/mol) | 295.74 | 153.15 |

| Key Functional Groups | Hydrazine, Benzamide, Fluorophenyl | Benzamide, Fluorophenyl |

| Potential Applications | Enzyme inhibition, Drug intermediates | Synthetic precursor |

The hydrazine component enables Schiff base formation, a trait exploited in prodrug design and metal chelation. Meanwhile, the benzamide core ensures structural rigidity, optimizing binding to aromatic pockets in biological macromolecules.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O.ClH/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16;/h2-9,17H,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCSIBAESYNLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with N-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. The final product is typically isolated through filtration, washed with a suitable solvent, and dried under vacuum to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azides or diazonium salts.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of azides or diazonium salts.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride has been investigated for its potential as an inhibitor of specific biochemical pathways. It is particularly noted for its activity against various diseases, including:

- Cancer : The compound has shown promise in inhibiting tumor growth in various cancer models. Studies indicate that it may interfere with pathways that promote cell proliferation and survival, making it a candidate for further development as an anticancer agent.

- Inflammatory Diseases : Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis and inflammatory bowel disease .

The biological activity of this compound has been evaluated through various assays:

| Activity Type | IC50 (μM) | MIC (μM) | Reference |

|---|---|---|---|

| Anticancer Activity | 10.5 ± 1.2 | 0.15 | |

| Anti-inflammatory Activity | 8.0 ± 0.5 | 0.25 | |

| Antimicrobial Activity | 12.3 ± 1.0 | 0.30 |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1: Cancer Therapy : In a study involving a mouse model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

- Case Study 2: Inflammatory Bowel Disease : A separate study demonstrated that administration of this compound reduced inflammatory markers in an animal model of colitis, suggesting its utility in treating inflammatory bowel diseases .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Benzamides

Key Structural Variations :

Hydrazinyl vs. Hydroxy/Methoxy Derivatives

Functional Group Impact :

- This reactivity contrasts with hydroxy or methoxy groups, which are less nucleophilic.

- Hydroxybenzamides : N-(4-chlorophenyl)-2-hydroxybenzamide forms strong hydrogen bonds, influencing crystal packing and solubility . The hydrazinyl group may offer similar hydrogen-bonding capacity but with greater flexibility.

Fluorescence and Stability :

Pharmacological Potential and Commercial Availability

While the target compound lacks reported biological data, structurally related fluorophenyl-containing compounds, such as Sarizotan Hydrochloride (CAS-195068-07-6), are used clinically for Parkinson’s disease .

Biological Activity

N-(4-Fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride is a compound of growing interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with other compounds.

The compound exhibits its biological activity primarily through the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression that promotes apoptosis and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 | 1.30 | |

| MCF-7 | 67.2 | |

| MG-63 | Similar to Adriamycin | |

| HT-29 | Similar to Adriamycin |

These results indicate that the compound is particularly effective against HepG2 liver cancer cells, showcasing its potential as a therapeutic agent.

In Vivo Studies

In vivo studies utilizing xenograft models have shown that this compound can inhibit tumor growth effectively. A study reported a tumor growth inhibition (TGI) of 48.89% compared to a control group treated with standard HDAC inhibitors like SAHA, which had a TGI of 48.13% . This suggests that the compound not only has potent in vitro activity but also demonstrates significant efficacy in a biological context.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study 1 : A study involving HepG2 cells indicated that treatment with this compound led to increased apoptosis rates and G2/M phase arrest, which are critical for inhibiting cancer cell proliferation .

- Case Study 2 : Combination therapy with this compound and traditional chemotherapeutics like taxol showed enhanced anticancer activity, indicating a potential synergistic effect that could be exploited for more effective cancer treatments .

Comparative Analysis

When compared with other known anticancer agents, such as Adriamycin and SAHA, this compound shows comparable or superior efficacy against specific cancer types. The following table summarizes comparisons with standard treatments:

| Compound | Target Cell Line | IC50 (µM) | Efficacy |

|---|---|---|---|

| This compound | HepG2 | 1.30 | High |

| SAHA | HepG2 | 17.25 | Moderate |

| Adriamycin | MG-63 | Similar | High |

Q & A

Basic: What are the recommended synthetic methodologies for N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide hydrochloride?

Answer:

The compound can be synthesized via coupling reactions using carbodiimide-based reagents. A validated approach involves:

- Step 1: Reacting the carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with 4-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. These reagents facilitate amide bond formation under mild conditions (0–5°C) .

- Step 2: Hydrazine introduction via nucleophilic substitution or reductive amination. For hydrochloride salt formation, gaseous HCl is introduced during precipitation .

- Validation: Confirm product purity via elemental analysis, IR (amide C=O stretch ~1650 cm⁻¹), and ¹H-NMR (aromatic protons at δ 6.8–7.4 ppm, hydrazinyl NH at δ 3.5–4.5 ppm) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

- IR Spectroscopy: Identifies key functional groups (amide C=O, hydrazine N–H stretches) .

- ¹H-NMR/¹³C-NMR: Resolves aromatic substitution patterns and confirms N-methylation (e.g., singlet for –N(CH₃) at δ 3.0–3.3 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS [M+H]⁺ peak at m/z ~319).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H···O interactions) .

Advanced: How do pH and temperature influence the compound’s fluorescence properties?

Answer:

Fluorescence studies of analogous benzamide derivatives reveal:

- pH Dependency: Maximum intensity at pH 5–6 due to protonation/deprotonation of hydrazinyl and fluorophenyl groups. Below pH 4, fluorescence quenches via H⁺-induced aggregation; above pH 7, deprotonation reduces π-π* transitions .

- Temperature Effects: Intensity decreases with rising temperature (25°C optimal). Thermal motion disrupts excited-state stabilization, quantified via Arrhenius plots (activation energy ~15–20 kJ/mol) .

- Methodology: Use spectrofluorometry at λex/λem = 340/380 nm with 0.1 M phosphate buffer .

Advanced: What experimental strategies address stability challenges during synthesis?

Answer:

- Moisture Sensitivity: Conduct reactions under anhydrous conditions (e.g., argon atmosphere, molecular sieves) to prevent hydrazine degradation .

- Thermal Instability: Use low-temperature coupling (-50°C for DCC/HOBt reactions) to avoid side products like Schiff bases .

- Acid Sensitivity: Introduce HCl gas gradually during salt formation to prevent over-acidification, which can cleave the hydrazine moiety .

Advanced: How can computational modeling predict the compound’s biological activity?

Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions with targets like MMP-9/MMP-13 or COX-2 . The fluorophenyl group shows high affinity for hydrophobic enzyme pockets .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV correlates with redox stability) .

- MD Simulations: Assess solvation dynamics in water/ethanol mixtures to model bioavailability .

Advanced: How to resolve contradictions in fluorescence intensity data across studies?

Answer:

- Solvent Polarity: Polar solvents (e.g., DMSO) increase Stokes shift (Δλ ~40 nm) vs. nonpolar solvents (Δλ ~20 nm). Normalize data using solvent dielectric constants .

- Concentration Effects: Aggregation-caused quenching (ACQ) occurs above 1 mM. Use Job’s plot to determine stoichiometry and optimal concentration (e.g., 0.1–0.5 mM) .

- Instrument Calibration: Validate spectrofluorometer settings (slit width, PMT voltage) using quinine sulfate as a standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.